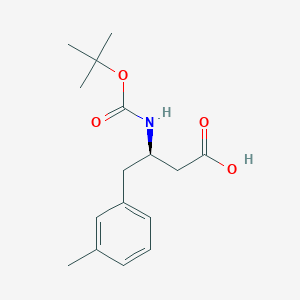

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

This compound is stored in a dry environment at 2-8°C . The boiling point of this compound is not specified .Applications De Recherche Scientifique

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives

The compound and its derivatives have been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives. A study demonstrated the synthesis of such derivatives through a highly stereoselective conjugate addition of lithium amide to an α,β-unsaturated ester, followed by deallylation and conversion of the resulting secondary amines. This process showcases the compound's utility in synthesizing complex amino acid derivatives with potential applications in medicinal chemistry and drug development (S. Davies, D. R. Fenwick, O. Ichihara, 1997).

Enantioselective Synthesis of Neuroexcitant Analogues

Another research application involved the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, showcasing the compound's role in producing enantiomerically pure substances. The synthesis employed a tert-butoxycarbonyl-protected glycine derivative coupled with other compounds to achieve high enantiomeric excess, indicating its importance in synthesizing bioactive molecules with specific stereochemistry (H. Pajouhesh et al., 2000).

Chain Elongation and Diastereoselective Catalytic Hydrogenation

The compound's derivatives have been applied in reactions for substitutions and chain elongations at specific positions, followed by simultaneous reductive debromination and double-bond hydrogenation. This method leads to enantiomerically pure β-hydroxy-acid derivatives, demonstrating the compound's utility in stereocontrolled synthesis processes (Y. Noda, D. Seebach, 1987).

Preparation of β-Amino Acid Pharmacophores

Research has also focused on the application of asymmetric hydrogenation of enamine esters to prepare a β-amino acid pharmacophore. This approach highlights the compound's role in generating pharmacologically relevant structures with high enantiomeric excess, indicating its potential in drug synthesis and design (M. Kubryk, K. Hansen, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

(3R)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZSMOJWZPUZGN-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2688364.png)

![(3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2688368.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2688379.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)